N-(2,5-dimethoxyphenyl)-4-hydroxyquinoline-3-carboxamide
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Overview
Description
N-(2,5-dimethoxyphenyl)-4-hydroxyquinoline-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core, a hydroxy group at the 4-position, and a carboxamide group at the 3-position, with a 2,5-dimethoxyphenyl substituent. Its structural complexity allows it to participate in diverse chemical reactions and exhibit a range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-4-hydroxyquinoline-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of 2,5-dimethoxyphenylacetic acid, which is then subjected to a series of reactions including halogenation, cyanation, and hydrolysis to yield the desired intermediate . This intermediate is then coupled with a quinoline derivative under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on higher yields and cost-effectiveness. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-4-hydroxyquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The carboxamide group can be reduced to amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-4-hydroxyquinoline-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific diseases.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-4-hydroxyquinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe)
- 4-Bromo-2,5-dimethoxyphenethylamine (25B-NBOMe)
- 2,5-Dimethoxyphenethylamine derivatives
Uniqueness
N-(2,5-dimethoxyphenyl)-4-hydroxyquinoline-3-carboxamide is unique due to its combination of a quinoline core with a 2,5-dimethoxyphenyl substituent. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-4-oxo-1H-quinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-23-11-7-8-16(24-2)15(9-11)20-18(22)13-10-19-14-6-4-3-5-12(14)17(13)21/h3-10H,1-2H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNUJRGIKSFDCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CNC3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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